Fluoroclebopride
Overview
Description
Fluoroclebopride is a benzamide analog primarily used in positron emission tomography (PET) applications. It binds reversibly to dopamine receptors, making it a valuable tool in studying dopamine receptor availability in various models . The compound’s molecular formula is C({20})H({23})ClFN({3})O({2}), and it has a molecular weight of 391.87 g/mol .
Mechanism of Action
Target of Action
Fluoroclebopride is a ligand that binds reversibly to dopamine receptors . It shows selectivity for D2-like, D2(long), D3, and D4 receptors over D1 and serotonin 5-HT2 . These dopamine receptors are primarily found in the central nervous system and play crucial roles in a variety of functions including motor control, cognition, and reward.
Mode of Action
As a ligand, this compound interacts with its targets, the dopamine receptors, by binding to them. This binding can influence the activity of the receptors, potentially altering the signaling pathways they are involved in .
Biochemical Pathways
These include the dopaminergic pathways, which are crucial for reward-motivated behavior, and the mesolimbic pathway, which is associated with pleasure and reward .
Pharmacokinetics
As a ligand for dopamine receptors, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of transport proteins, and the characteristics of the biological membranes it must cross .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with dopamine receptors. By binding to these receptors, this compound can influence the signaling pathways they are involved in, potentially leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
Fluoroclebopride interacts with dopamine receptors, specifically D2-like, D2(long), D3, and D4 receptors . The nature of these interactions involves reversible binding, which is a common mechanism for many drugs to exert their effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with dopamine receptors. It binds reversibly to these receptors, potentially influencing their activity
Dosage Effects in Animal Models
In PET studies involving monkeys, this compound has been used to study dopamine D2 receptor availability
Transport and Distribution
It’s known that drug distribution is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroclebopride can be synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-(4-fluorobenzyl)piperidine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Fluoroclebopride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Fluoroclebopride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in studying dopamine receptor interactions.
Biology: Employed in PET imaging to study dopamine receptor availability in various biological models.
Medicine: Investigated for its potential use in diagnosing and monitoring neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of diagnostic imaging agents
Comparison with Similar Compounds
Clebopride: Another benzamide analog with similar dopamine receptor binding properties.
Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia.
Metoclopramide: A dopamine receptor antagonist used as an antiemetic and gastroprokinetic agent.
Uniqueness of Fluoroclebopride: this compound’s uniqueness lies in its ability to be labeled with fluorine-18, making it suitable for PET imaging. This property allows for non-invasive visualization of dopamine receptors in vivo, providing valuable insights into the functioning of the dopaminergic system .
Properties
IUPAC Name |
4-amino-5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDIGEWWDHALIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165659 | |
Record name | Fluoroclebopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154540-49-5 | |
Record name | Fluoroclebopride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154540495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoroclebopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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